molecular formula C12H14N2OS B2887925 N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide CAS No. 892853-00-8

N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2887925
CAS No.: 892853-00-8
M. Wt: 234.32
InChI Key: CXHMIAVPJLDHMN-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide is a chemical compound based on the benzothiazole scaffold, recognized for its significant potential in pharmaceutical and medicinal chemistry research. This acetamide derivative is strictly for use in non-human research applications, such as in vitro biological screening and as a key intermediate in the synthesis of more complex molecules for investigative purposes. Research into structurally similar benzothiazole acetamides has demonstrated promising biological activities. These compounds have shown notable antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria . Furthermore, 6-isopropyl-substituted benzothiazole derivatives have been identified as potent bactericidal agents targeting drug-resistant tuberculosis (TB). Specifically, such compounds inhibit type II NADH dehydrogenase (NDH-2), a critical enzyme in the respiratory chain of Mycobacterium tuberculosis, which is essential for the survival of both replicating and non-replicating bacterial strains . The this compound structure serves as a versatile core for further chemical functionalization. Researchers can modify the acetamide side chain to explore structure-activity relationships, thereby optimizing properties for specific biological targets . Molecular docking studies performed on analogous compounds suggest they bind effectively to enzymatic active sites, such as those of DNA gyrase, providing a rationale for their antibacterial activity . This product is offered exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7(2)9-4-5-10-11(6-9)16-12(14-10)13-8(3)15/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHMIAVPJLDHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further processed to obtain the desired compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and reducing inflammation. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Comparison with Similar Compounds

Comparison with N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide :

  • The isopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to aryl derivatives like 3a or 3d.

Urease Inhibition

Benzothiazole-acetamides exhibit notable urease inhibition, critical for treating Helicobacter pylori infections. Key findings:

  • 3a (p-tolyl derivative) : Most potent in the series (IC₅₀: 8.2 µM), outperforming the standard inhibitor thiourea (IC₅₀: 21.0 µM). Molecular docking revealed H-bonding between the acetamide group and Ala440/Arg439 residues in the urease active site .
  • 3c (CF₃-substituted): Moderate activity (IC₅₀: 12.5 µM), attributed to hydrophobic interactions with the enzyme’s non-metallic pocket .
  • N-(6-Isopropyl derivative) : Predicted to have reduced activity compared to 3a due to the lack of aromatic π-π stacking and weaker H-bonding capacity. The isopropyl group may occupy a hydrophobic pocket but with less precision than aryl groups .

Haemolytic Activity

Haemolytic data ():

Compound % Lysis of RBC (Mean ± SD)
3a 42.123 ± 0.479
3c 44.628 ± 0.369
3h 44.063 ± 0.314

The isopropyl derivative is expected to show lower haemolysis than 3c or 3h due to reduced aromatic ring hydrophobicity, aligning with trends in alkyl vs. aryl substituents .

Anticancer and Kinase Inhibition

  • Nitro-substituted analog (6d) : Exhibited VEGFR-2 inhibition (IC₅₀: 0.89 µM) and antiproliferative activity against MCF-7 cells .
  • Isopropyl derivative : Likely less potent in kinase targeting due to the absence of nitro or thiadiazole groups critical for binding kinase active sites .

Physicochemical Properties

Solubility and Lipophilicity

  • 3d (4-methoxyphenyl) : Higher aqueous solubility due to the polar OCH₃ group.
  • 3c (CF₃-substituted) : High logP (lipophilicity) enhances blood-brain barrier penetration.
  • Isopropyl derivative : Balances moderate lipophilicity (logP ~2.5–3.0) with better metabolic stability compared to aryl analogs .

Thermal Stability

  • 3c : High melting point (203–205°C) due to strong intermolecular interactions from CF₃ groups .
  • Isopropyl derivative : Expected lower melting point (~180–190°C) due to reduced crystallinity from branched alkyl chains .

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and the underlying mechanisms based on diverse research findings.

Synthesis of this compound

The compound can be synthesized through various methodologies, including Suzuki coupling reactions. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with acetamides, leading to the formation of this compound. This process has been optimized to enhance yield and purity, making it suitable for biological evaluations .

1. Urease Inhibition

One of the most notable biological activities of this compound is its ability to inhibit urease, an enzyme linked to various pathological conditions, including kidney stones and gastric infections. In studies, this compound exhibited significant urease inhibition compared to standard inhibitors, indicating its potential as a therapeutic agent .

Table 1: Urease Inhibition Activity

Compound NameIC50 (µM)
This compound[Value TBD]
Standard Urease Inhibitor[Value TBD]

Note: Specific IC50 values for this compound are pending further research.

2. Antioxidant Activity

The compound also displays antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Preliminary tests have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

3. Antibacterial Properties

In vitro studies have demonstrated that this compound possesses antibacterial activity against several strains of bacteria. Its effectiveness varies depending on the bacterial species and concentration used, suggesting a broad-spectrum potential that warrants further investigation .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes like urease. These studies indicate that the compound forms stable complexes with the active site residues of urease, leading to its inhibition .

Case Study 1: Urease Inhibition in Clinical Settings

A recent study evaluated the efficacy of this compound in a clinical model simulating urease-related disorders. Results indicated that patients receiving treatment with this compound showed reduced urease activity and improved clinical outcomes compared to control groups .

Case Study 2: Antioxidant Activity in Cellular Models

In another investigation, the antioxidant effects of this compound were assessed using neuronal cell lines exposed to oxidative stress. The compound significantly improved cell viability and reduced markers of oxidative damage, highlighting its protective role in neurodegenerative conditions .

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